N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
“N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound . It has been mentioned in scientific literature, including a study on small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a general procedure for the synthesis of N-(methoxyphenyl)benzo[d][1,3] dioxole-5-carboxamide involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane, to which DMAP and EDC are added. The mixture is then allowed to stir under nitrogen gas at room temperature for 1 hour .
Future Directions
The future directions for research on “N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their potential anticancer activity, as well as their other biological activities . Additionally, more research could be done to better understand their synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with carcinogenic heavy metal ions and have shown anticancer activity .
Mode of Action
It has been suggested that similar compounds may interact with their targets to inhibit their function . For instance, some benzodioxole derivatives have been reported to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are crucial for cancer cell survival and proliferation .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to carcinogenic heavy metal ion detection and cancer cell survival .
Result of Action
Similar compounds have shown potential anticancer activity . For instance, carboxamide-containing compounds have been reported to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating potential anticancer activity .
Action Environment
The action, efficacy, and stability of N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by the storage conditions . .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-1-6-16-17(11-13)24-12-23-16)19-14-2-4-15(5-3-14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGKIVWCFYLBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976155 |
Source
|
Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6071-77-8 |
Source
|
Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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